3-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

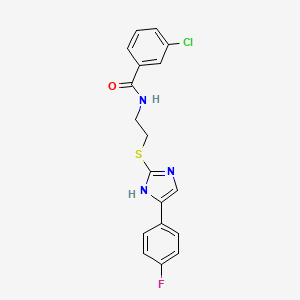

3-Chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a benzamide derivative featuring a 3-chlorinated aromatic ring connected via a thioethyl linker to a 5-(4-fluorophenyl)-substituted imidazole moiety. This compound’s structural complexity arises from the integration of halogenated aromatic systems (chlorine and fluorine), a sulfur-containing bridge, and a heterocyclic imidazole ring. Such structural attributes are commonly associated with antimicrobial, anticancer, and enzyme-inhibitory activities in benzamide and imidazole derivatives .

Properties

IUPAC Name |

3-chloro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3OS/c19-14-3-1-2-13(10-14)17(24)21-8-9-25-18-22-11-16(23-18)12-4-6-15(20)7-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNMKOCZZAOLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the benzamide core and the addition of the chloro substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom in the thioether linkage. This reaction is facilitated by the electron-donating nature of the imidazole ring and the electron-withdrawing chlorine substituent on the benzamide moiety.

Mechanism :

-

Thioether Oxidation : The sulfur atom (S) in the thioether group (-S-) is oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions (e.g., hydrogen peroxide or mCPBA). This reaction alters the electronic environment of the molecule, potentially affecting its biological activity.

-

Imidazole Ring Oxidation : Oxidation of the imidazole ring may lead to the formation of imidazolium species, though this is less common compared to thioether oxidation.

Reaction Conditions :

| Oxidizing Agent | Product Type | Notes |

|---|---|---|

| H₂O₂ | Sulfoxide | Mild conditions, selective for sulfur oxidation |

| mCPBA | Sulfone | Stronger oxidizing agent, favors full oxidation |

Nucleophilic Substitution

The chlorine atom on the benzamide ring and the sulfur in the thioether linkage are susceptible to nucleophilic attack.

Mechanism :

-

Chlorine Substitution : The benzamide’s chlorine atom (C-Cl bond) undergoes substitution via an SNAr (Nucleophilic Aromatic Substitution) mechanism. Electron-withdrawing groups (e.g., fluorine) on the benzamide ring enhance the reactivity of the aromatic ring toward nucleophilic attack.

-

Thioether Substitution : The sulfur atom in the thioether linkage can act as a leaving group, enabling substitution with nucleophiles (e.g., amines, alcohols).

Reaction Conditions :

| Nucleophile | Solvent | Temperature | Outcome |

|---|---|---|---|

| NH₃ (g) | DMF | 80–100°C | Amination |

| OH⁻ | H₂O/EtOH | 60–90°C | Hydrolysis |

Thioether Cleavage

The thioether linkage (-S-) can undergo cleavage under acidic or oxidative conditions, leading to disulfide formation or sulfur elimination.

Mechanism :

-

Acidic Cleavage : Protonation of the sulfur atom destabilizes the thioether bond, facilitating cleavage to form thiols or sulfonic acids.

-

Oxidative Cleavage : Strong oxidants (e.g., H₂O₂ under acidic conditions) may break the S-C bond, generating reactive intermediates.

Reaction Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| HCl (conc.) | H₂O | 100°C | Thiol derivatives |

| H₂O₂/HCl | H₂O | 80°C | Sulfonic acids |

Imidazole Ring Reactivity

The imidazole ring participates in reactions typical of heterocyclic systems, such as:

-

Coordination Chemistry : The nitrogen atoms in the imidazole ring can act as ligands for metal ions (e.g., Ru, Rh).

-

Electrophilic Substitution : Fluorine substitution at the 5-position of the imidazole ring may influence reactivity in electrophilic aromatic substitution .

Analytical Characterization

Key techniques used to study reaction products include:

-

NMR Spectroscopy : Identifies structural changes in oxidation states or substitution patterns.

-

Mass Spectrometry (MS) : Detects molecular weight changes and fragmentation patterns post-reaction.

-

HPLC/Purity Analysis : Monitors reaction yields and isolates products.

Comparative Reactivity Analysis

| Functional Group | Key Reactions | Reactivity Influencers |

|---|---|---|

| Benzamide (C-Cl) | SNAr substitution | Electron-withdrawing groups (F, Cl) |

| Thioether (-S-) | Oxidation, cleavage | Electron-donating imidazole ring |

| Imidazole Ring | Coordination, electrophilic substitution | Fluorine substituent |

Research Implications

The compound’s reactivity profile makes it a valuable intermediate in medicinal chemistry:

Scientific Research Applications

Drug Design and Development

Antimicrobial Activity

Structure-Activity Relationship Studies

Cancer Therapeutics

Anticancer Properties

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

- Compound W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide): Differs in the substitution pattern of the benzamide (2,4-dinitrophenyl vs. 3-chlorophenyl) and the heterocyclic system (benzimidazole vs. imidazole).

Compound 9 (2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide):

Shares the 5-(4-fluorophenyl)imidazole core but replaces the benzamide with a thiazole-acetamide group. The methoxy substituent on the imidazole’s nitrogen may influence solubility and metabolic stability .N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide :

Features a thiazole ring instead of imidazole and lacks the thioethyl linker. The dual fluorine atoms on the benzamide may enhance binding to hydrophobic enzyme pockets, as seen in its inhibition of the PFOR enzyme .

Heterocyclic Modifications

- Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine): Replaces the benzamide with a benzothiadiazole ring and incorporates a dihydroimidazole.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

- Target Compound : Expected C=O stretch at ~1670 cm⁻¹ (amide I band) and C-S stretch at ~650 cm⁻¹.

- Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide): Shows dual C=O stretches at 1679 and 1605 cm⁻¹ due to acetyl and amide groups .

- N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide : Exhibits a strong C=O stretch at 1606 cm⁻¹, similar to the target compound .

Nuclear Magnetic Resonance (NMR)

- Target Compound : Aromatic protons in the 7.2–8.1 ppm range (fluorophenyl and benzamide), with a thioethyl –SCH2– proton signal at ~3.5 ppm.

- Compound 9 : Distinct thiazole proton signals at 7.95 and 8.13 ppm, absent in the target compound .

Biological Activity

3-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and antiviral properties, supported by relevant data and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. faecalis | 40 | 29 |

| Compound B | P. aeruginosa | 50 | 24 |

| Compound C | S. typhi | 45 | 30 |

| Compound D | K. pneumoniae | 50 | 19 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has been shown to induce apoptosis in MCF-7 breast cancer cells by increasing lactate dehydrogenase (LDH) enzyme activity significantly, indicating cytotoxic effects . The IC50 value for growth inhibition was reported at approximately 225 µM.

Cell Cycle Analysis:

Treatment with the compound resulted in a significant accumulation of cells in the S phase, suggesting that it may inhibit cell cycle progression and promote apoptosis.

3. Antiviral Activity

Emerging studies suggest that compounds containing imidazole rings, like this compound, may exhibit antiviral properties. For example, certain derivatives have shown efficacy against viral infections such as HCV and SARS-CoV-2, with IC50 values indicating potent activity .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study on Antibacterial Efficacy : A study demonstrated that a similar imidazole derivative exhibited comparable inhibition zones to standard antibiotics like ceftriaxone, suggesting its potential as an alternative treatment option for resistant bacterial strains .

- Anticancer Mechanism Investigation : Another study focused on the mechanism of action of imidazole derivatives against cancer cells, revealing that they induce apoptosis through the mitochondrial pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.